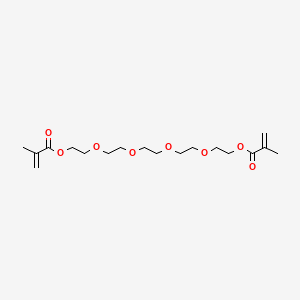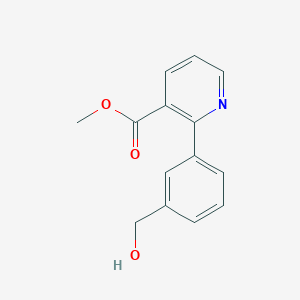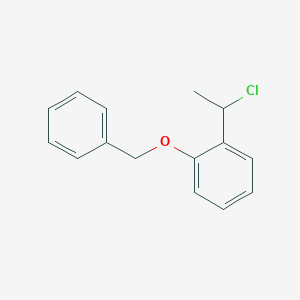
alpha-Methyl-2-(benzyloxy)benzyl chloride
Descripción general
Descripción
Alpha-Methyl-2-(benzyloxy)benzyl chloride is an organic compound. It is a derivative of benzyl chloride, which is a colorless liquid and a reactive organochlorine compound . It is widely used as a chemical building block .
Synthesis Analysis
Benzyl chloride, a related compound, can be produced industrially by the gas-phase photochemical reaction of toluene with chlorine . This reaction proceeds by the free radical process, involving the intermediacy of free chlorine atoms . Other methods of production exist, such as the Blanc chloromethylation of benzene .Chemical Reactions Analysis
Benzyl chloride, a related compound, is known to react with water in a hydrolysis reaction to form benzyl alcohol and hydrochloric acid . It also reacts with aqueous sodium hydroxide to give dibenzyl ether .Aplicaciones Científicas De Investigación
Benzyl chloride is widely used as a reagent in organic synthesis. It is used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and specialty chemicals. It is also used in the synthesis of esters, amides, nitriles, and other compounds.
Mecanismo De Acción
Benzyl chloride is an alkylating agent, meaning it can form covalent bonds with nucleophilic sites on proteins and other molecules. This alkylation can lead to changes in the structure and function of proteins and other molecules, which can have a variety of physiological effects.
Biochemical and Physiological Effects
The alkylation of proteins and other molecules by alpha-Methyl-2-(benzyloxy)benzyl chloride chloride can lead to a variety of biochemical and physiological effects. For example, it can lead to the inhibition of enzymes, changes in the structure of proteins, and changes in the expression of genes. It can also lead to changes in the metabolism of cells, changes in the expression of hormones, and changes in the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzyl chloride is a useful reagent for laboratory experiments due to its relatively low cost and availability. It is also relatively easy to handle and is not highly toxic. However, it is highly volatile and has a low flash point, so it must be handled with care. Additionally, due to its alkylating properties, it can be toxic if it comes into contact with skin or is inhaled.
Direcciones Futuras
The use of alpha-Methyl-2-(benzyloxy)benzyl chloride chloride in organic synthesis is expected to continue to grow in the future. It is expected to be used in the synthesis of new pharmaceuticals, agrochemicals, and specialty chemicals. Additionally, its alkylating properties may be used to develop new treatments for diseases, such as cancer. Additionally, the use of this compound chloride in the synthesis of polymers and other materials is expected to increase in the future. Finally, its use in the synthesis of nanomaterials is expected to grow in the future, as these materials have a wide range of potential applications.
Safety and Hazards
Propiedades
IUPAC Name |
1-(1-chloroethyl)-2-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQPSEJUPBOIKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OCC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(3-Iodophenoxy)methyl]piperidine](/img/structure/B3098979.png)
![4,4-Difluoro-1-[4-(methylthio)phenyl]-butane-1,3-dione](/img/structure/B3098982.png)
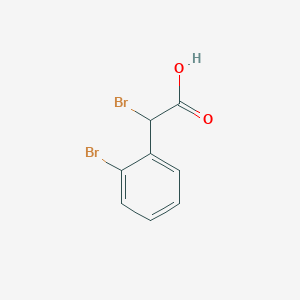



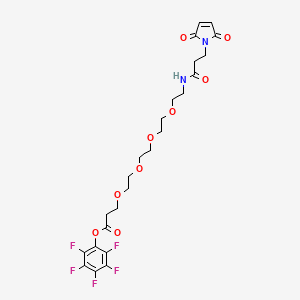

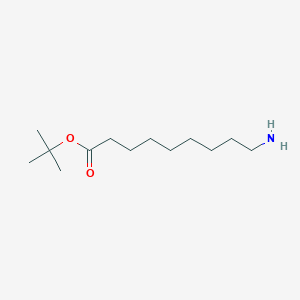
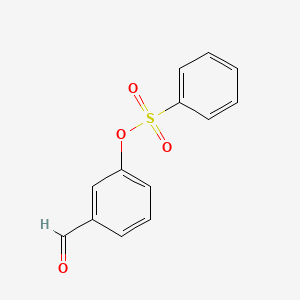
![4-chloro-7-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3099049.png)
